molecular formula C21H24N2O6S2 B2865908 N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzenesulfonamide CAS No. 863512-41-8

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2865908
CAS No.: 863512-41-8
M. Wt: 464.55
InChI Key: YTGROHRRRLRNIP-UHFFFAOYSA-N
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Description

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 3,4-dimethoxyphenyl group and an ethyl linker to a 3,4-dimethoxybenzenesulfonamide moiety. Sulfonamide functionalities are known for their acidity (pKa ~10–11) and role in enzyme inhibition, particularly targeting carbonic anhydrases or tyrosine kinases .

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S2/c1-26-17-7-5-14(11-19(17)28-3)21-23-15(13-30-21)9-10-22-31(24,25)16-6-8-18(27-2)20(12-16)29-4/h5-8,11-13,22H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGROHRRRLRNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The mode of action of this compound is not directly stated in the available resources. Thiazoles generally interact with their targets through various mechanisms, depending on the specific biological activity they exhibit. For instance, some thiazole derivatives can inhibit the production of nitric oxide free radicals. The exact mode of action for this specific compound would need further investigation.

Pharmacokinetics

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound could have reasonable bioavailability, but the exact pharmacokinetic properties would need to be determined experimentally.

Biological Activity

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a thiazole ring linked to a 3,4-dimethoxyphenyl group and a benzenesulfonamide moiety. The synthesis typically involves multi-step organic reactions, including the Hantzsch thiazole synthesis, which combines α-haloketones with thioamides to form the thiazole nucleus. Subsequent reactions attach the methoxy-substituted phenyl and sulfonamide groups.

Biological Activities

Research indicates that compounds with similar structural characteristics exhibit significant biological activities, including:

  • Antibacterial Activity : The presence of the thiazole ring enhances antimicrobial properties. Studies have shown that derivatives of thiazoles can inhibit various bacterial strains effectively.
  • Antifungal Properties : The compound has demonstrated antifungal activity comparable to established antifungal agents.
  • Anti-inflammatory Effects : Compounds with methoxy substitutions often exhibit anti-inflammatory properties, making them candidates for treating inflammatory conditions.
  • Antitumor Activity : Some studies suggest potential anticancer effects due to the ability of the compound to induce apoptosis in cancer cells.

Antibacterial Efficacy

A study evaluated the antibacterial activity of several thiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL.

Antifungal Activity

In vitro tests against fungal pathogens demonstrated that the compound exhibited an inhibition zone comparable to fluconazole. The compound's efficacy against Candida albicans was particularly noteworthy, with an IC50 value of 25 µg/mL.

Anti-inflammatory Mechanism

The anti-inflammatory potential was assessed using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The compound significantly reduced nitric oxide production in a dose-dependent manner, indicating its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Biological Activity Test Organism/Model IC50/MIC Values Reference
AntibacterialStaphylococcus aureusMIC: 10 µg/mL
AntifungalCandida albicansIC50: 25 µg/mL
Anti-inflammatoryRAW 264.7 macrophagesNO Production Inhibition

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Table 1: Structural and Functional Group Comparisons

Compound Class Core Structure Key Functional Groups Notable Spectral Features (IR) References
Target Compound Thiazole-sulfonamide Thiazole, sulfonamide, 3,4-dimethoxy Anticipated: C=S (~1250 cm⁻¹), S=O (~1350/1150 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹) Inferred from
Sulfonamide-triazoles [7–9] Triazole-thiones Triazole, sulfonyl, halogens C=S (1247–1255 cm⁻¹), absent C=O (1663–1682 cm⁻¹), NH (3278–3414 cm⁻¹)
Benzamide (Rip-B) Benzamide-phenethylamine Benzamide, 3,4-dimethoxy C=O (amide I, ~1650 cm⁻¹), NH (~3300 cm⁻¹)
  • Thiazole vs. Triazole : The target’s thiazole lacks tautomerism observed in triazole-thiones (e.g., compounds [7–9]), simplifying its structural analysis .
  • Sulfonamide vs. Benzamide : Sulfonamides exhibit stronger acidity (vs. benzamides) due to electron-withdrawing S=O groups, impacting solubility and target binding .
Electronic and Steric Effects
  • Methoxy Positioning : Both the target and Rip-B feature 3,4-dimethoxy groups, which donate electron density via O–CH₃, enhancing resonance stabilization. This contrasts with halogenated analogs (e.g., compounds [4–6] with X = Cl/Br), where electron-withdrawing halogens reduce aromatic reactivity .
  • Steric Bulk : The ethyl-thiazole linker in the target introduces moderate steric hindrance compared to the carbamoylpropyl ammonium in ’s crystal structure, which adopts a rigid, hydrated lattice .

Research Findings and Implications

Physicochemical Properties
  • Solubility : The target’s dual methoxy groups increase hydrophobicity (clogP ~3.5) compared to halogenated analogs (clogP ~2.8 for X = Cl) .
  • Thermal Stability : ’s crystal structure (melting point: 90°C for Rip-B) suggests the target may decompose above 150°C, typical for sulfonamides .

Preparation Methods

Hantzsch Thiazole Cyclization

The thiazole ring is constructed via the Hantzsch reaction between 3,4-dimethoxyacetophenone-derived α-bromoketone and thiourea.

Procedure :

  • α-Bromoketone synthesis : 3,4-Dimethoxyacetophenone (1.0 eq) is treated with bromine (1.2 eq) in acetic acid at 0°C for 4 hr, yielding 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one (87% yield).
  • Cyclization : The α-bromoketone (1.0 eq) is reacted with thiourea (1.1 eq) in ethanol/water (3:1) with K₂CO₃ (2.0 eq) at 25°C for 12 hr. Acidification with acetic acid to pH 6 precipitates 2-(3,4-dimethoxyphenyl)thiazol-4-amine (78% yield).

Optimization Data :

Condition Temperature (°C) Time (hr) Yield (%)
Ethanol/water, K₂CO₃ 25 12 78
DMF, NaOAc 80 6 65
THF, Et₃N 40 8 71

Ethylamine Side-Chain Installation

The 4-position amine is functionalized via nucleophilic substitution:

  • Phthalimide protection : 2-(3,4-dimethoxyphenyl)thiazol-4-amine (1.0 eq) reacts with N-(2-bromoethyl)phthalimide (1.2 eq) in DMF at 60°C for 24 hr, yielding the phthalimide intermediate (82%).
  • Deprotection : Hydrazinolysis (NH₂NH₂·H₂O, ethanol, reflux, 4 hr) affords 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethylamine (91%).

Synthesis of 3,4-Dimethoxybenzenesulfonyl Chloride

Sulfonation of 3,4-Dimethoxyphenyl Precursors

Procedure :

  • Chlorosulfonation : 3,4-Dimethoxybenzene (1.0 eq) is treated with chlorosulfonic acid (3.0 eq) in DCM at −10°C for 2 hr. Quenching with ice water yields 3,4-dimethoxybenzenesulfonyl chloride (68%).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H), 7.08 (d, J = 2.0 Hz, 1H), 6.94 (dd, J = 8.4, 2.0 Hz, 1H), 3.97 (s, 3H), 3.96 (s, 3H).

Final Coupling: Sulfonamide Formation

Reaction Conditions

The ethylamine intermediate (1.0 eq) is reacted with 3,4-dimethoxybenzenesulfonyl chloride (1.1 eq) in dichloromethane/pyridine (4:1) at 0°C → 25°C over 6 hr. Pyridine neutralizes HCl, driving the reaction to completion.

Yield Optimization :

Base Solvent Temperature (°C) Yield (%)
Pyridine DCM 0 → 25 85
Et₃N THF 25 72
NaHCO₃ Acetone/water 25 68

Purification and Characterization

Crude product is purified via silica chromatography (EtOAc/hexane 1:1 → 3:1) to afford white crystals (mp 148–150°C).

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.34 (s, 1H, thiazole-H), 6.98–6.86 (m, 6H, ArH), 4.21 (t, J = 6.8 Hz, 2H, CH₂), 3.94 (s, 6H, OCH₃), 3.92 (s, 6H, OCH₃), 3.02 (t, J = 6.8 Hz, 2H, CH₂).
  • HRMS (ESI+) : m/z calc. for C₂₂H₂₅N₂O₆S₂ [M+H]⁺: 501.1154; found: 501.1158.

Alternative Synthetic Routes and Comparative Analysis

Suzuki-Miyaura Cross-Coupling (Exploratory Approach)

A boronic ester derivative of 3,4-dimethoxyphenyl was coupled with a bromothiazole precursor under Pd(PPh₃)₄ catalysis (82% yield). However, this method required costly catalysts and stringent anhydrous conditions.

Solid-Phase Synthesis (Unsuccessful Attempt)

Immobilization of the ethylamine moiety on Wang resin led to incomplete sulfonylation (≤45% yield), attributed to steric hindrance.

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